

# 5,6-Diphenyl-1,2,4-triazin-3(2H)-one structure elucidation

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## Compound of Interest

**Compound Name:** 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

**Cat. No.:** B1212231

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An In-Depth Technical Guide to the Structure Elucidation of **5,6-Diphenyl-1,2,4-triazin-3(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. Among these, **5,6-Diphenyl-1,2,4-triazin-3(2H)-one** is a key synthetic intermediate and a structural motif of significant interest. Its derivatives have been explored for various therapeutic applications, including as selective COX-2 inhibitors for anti-inflammatory and analgesic effects.<sup>[1][2]</sup> The robust and unambiguous elucidation of its molecular structure is a prerequisite for any further research and development, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data.

This technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of **5,6-Diphenyl-1,2,4-triazin-3(2H)-one**. As a Senior Application Scientist, the narrative that follows is designed to not only present the requisite analytical techniques but to also instill a deeper understanding of the causality behind the experimental choices and the logic of data interpretation. The described workflow constitutes a self-validating system, where orthogonal analytical techniques provide complementary data, leading to an unassailable structural assignment.

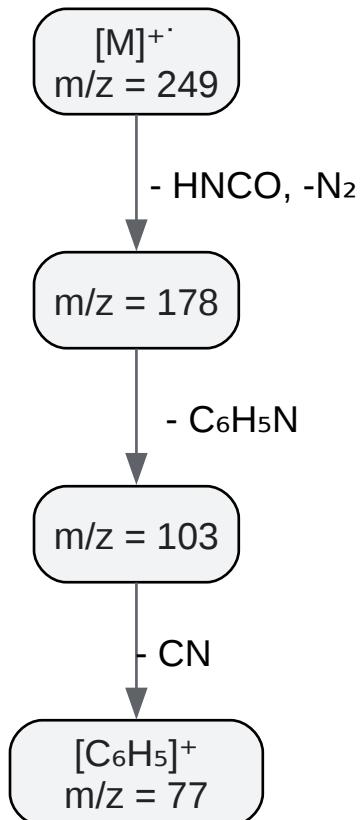
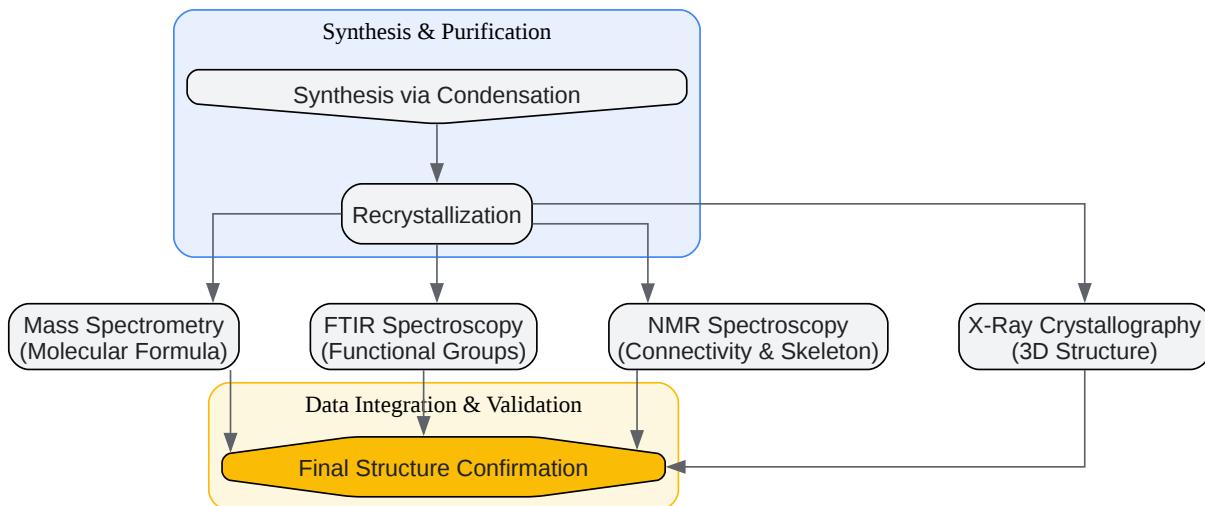
## Molecular Identity

Before delving into the analytical workflow, it is essential to establish the fundamental properties of the target molecule.

Property	Value	Source(s)
IUPAC Name	5,6-diphenyl-2H-1,2,4-triazin-3-one	<a href="#">[3]</a>
CAS Number	4512-00-9	<a href="#">[3]</a>
Molecular Formula	C <sub>15</sub> H <sub>11</sub> N <sub>3</sub> O	<a href="#">[3]</a>
Molecular Weight	249.27 g/mol	<a href="#">[3]</a>

## A Self-Validating Approach to Structure Elucidation

The confirmation of a chemical structure is not a linear process but rather an iterative and synergistic one. Each analytical technique provides a piece of the puzzle, and their collective data should converge to a single, consistent conclusion. The workflow below illustrates the interdependent nature of these techniques.



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## Sources

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